molecular formula C12H8BrNO3 B5755644 2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]furan

2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]furan

Cat. No.: B5755644
M. Wt: 294.10 g/mol
InChI Key: TVCRRWUSQOTJGE-VOTSOKGWSA-N
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Description

2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]furan is an organic compound that features a furan ring substituted with a bromophenyl group and a nitroethenyl group

Properties

IUPAC Name

2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3/c13-10-3-1-2-9(8-10)12-5-4-11(17-12)6-7-14(15)16/h1-8H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCRRWUSQOTJGE-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(O2)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(O2)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]furan typically involves the following steps:

    Furan Formation: The furan ring can be constructed via a cyclization reaction involving a suitable precursor such as a 1,4-diketone or a 1,4-diol.

    Nitroethenyl Substitution: The nitroethenyl group can be introduced through a Knoevenagel condensation reaction between a nitroalkane and an aldehyde or ketone in the presence of a base such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]furan can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]furan has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Materials Science: Used in the design and synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]furan depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitroethenyl group can participate in electron transfer reactions, while the bromophenyl group can engage in hydrophobic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenyl)-5-[(E)-2-nitroethenyl]furan: Similar structure with a chlorine atom instead of bromine.

    2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]thiophene: Similar structure with a thiophene ring instead of furan.

    2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]pyrrole: Similar structure with a pyrrole ring instead of furan.

Uniqueness

2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]furan is unique due to the combination of its bromophenyl and nitroethenyl substituents on a furan ring. This unique structure imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules.

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